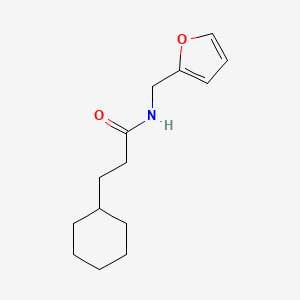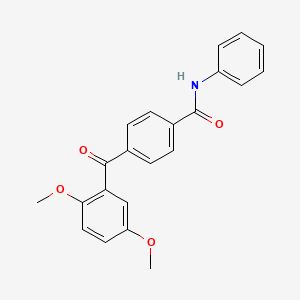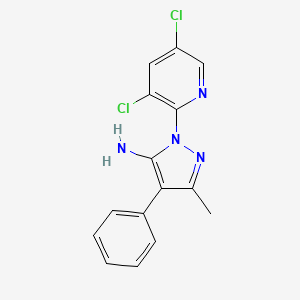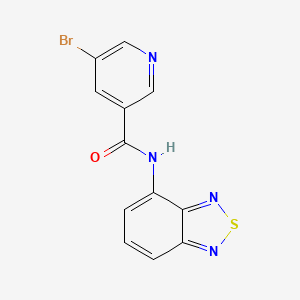
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide is an organic compound that features a cyclohexyl group, a furan ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(furan-2-ylmethyl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Furan-2-ylmethylamine: This can be synthesized by reacting furfural with ammonia or an amine under reductive amination conditions.
Acylation Reaction: The furan-2-ylmethylamine is then acylated with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-cyclohexyl-N-(furan-2-ylmethyl)propanamine.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyclohexyl-N-(furan-2-ylmethyl)butanamide
- 3-cyclohexyl-N-(furan-2-ylmethyl)pentanamide
- 3-cyclohexyl-N-(furan-2-ylmethyl)hexanamide
Uniqueness
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide is unique due to its specific combination of a cyclohexyl group, a furan ring, and a propanamide moiety. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-14(15-11-13-7-4-10-17-13)9-8-12-5-2-1-3-6-12/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCTWEYIIYFQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)
![2-Bromo-6-[(E)-[2-(9H-fluoren-9-ylidene)hydrazin-1-ylidene]methyl]-4-nitrophenol](/img/structure/B6096406.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6096414.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6096415.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B6096426.png)
![N'-[(1E)-6-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B6096443.png)
![2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole](/img/structure/B6096457.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6096464.png)


![5-bromo-3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6096477.png)
![3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide](/img/structure/B6096489.png)

